3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide

Description

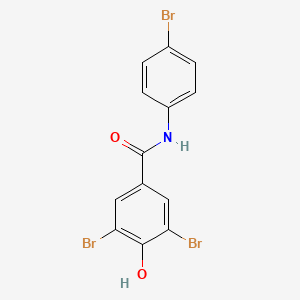

3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide (CAS 87-10-5), also known as tribromsalan or Temasept IV, is a halogenated benzamide derivative with significant antimicrobial properties. Structurally, it features three bromine atoms: two on the benzamide ring and one on the para position of the phenylamine group (Figure 1). This compound is classified among the bromsalans, a group of disinfectants with broad-spectrum activity against fungi and bacteria .

Structure

3D Structure

Properties

CAS No. |

91692-67-0 |

|---|---|

Molecular Formula |

C13H8Br3NO2 |

Molecular Weight |

449.92 g/mol |

IUPAC Name |

3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C13H8Br3NO2/c14-8-1-3-9(4-2-8)17-13(19)7-5-10(15)12(18)11(16)6-7/h1-6,18H,(H,17,19) |

InChI Key |

QFHDNMYMVCBKPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide typically involves the bromination of 4-hydroxybenzamide followed by the introduction of the bromophenyl group. One common method includes:

Bromination of 4-hydroxybenzamide: This step involves the reaction of 4-hydroxybenzamide with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions are controlled to ensure selective bromination at the 3 and 5 positions.

Introduction of the bromophenyl group: The brominated intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions.

Key Observations :

-

Oxidation to ketones is favored under mild acidic conditions, while carboxylic acid formation requires stronger oxidants .

-

Bromine substituents remain intact during oxidation due to their electron-withdrawing nature .

Reduction Reactions

Selective reduction of bromine atoms or the amide group is achievable.

Mechanistic Insights :

-

Catalytic hydrogenation selectively removes bromine atoms at positions 3 and 5 while preserving the aromatic ring .

-

Amide reduction requires stoichiometric LiAlH₄ and yields primary amines .

Substitution Reactions

Bromine atoms participate in nucleophilic aromatic substitution (NAS) and coupling reactions.

Notable Findings :

-

Suzuki coupling proceeds efficiently at positions 3 and 5 due to the electron-deficient aromatic ring .

-

Ammonia substitution requires elevated temperatures and copper catalysts .

Cyclization and Heterocycle Formation

The compound participates in HATU-mediated coupling to form heterocyclic systems :

Reaction Pathway :

-

Guanidinium Exchange : Reacts with HATU to form tetramethylisouronium intermediates.

-

Cyclization : Intramolecular attack forms benzo[e ]-1,3-oxazin-4-ones.

-

Imine Formation : Final product is a 2-imino benzo[e ]-1,3-oxazin-4-one derivative.

| Conditions | Major Product | Byproducts | Yield |

|---|---|---|---|

| HATU, DMF, 25°C, 24h | 2-Imino oxazinone | Guanidinium salts, Salicylurea | ~38% |

Structural Confirmation :

Industrial-Scale Bromination

The compound’s synthesis involves selective bromination of precursor molecules :

Process :

-

Bromination of 4-Hydroxybenzamide : Br₂ in acetic acid introduces Br at positions 3 and 5.

-

Coupling with 4-Bromobenzoyl Chloride : Pyridine-mediated amide bond formation.

| Step | Conditions | Purity | Scale |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | >95% | 10 kg |

| Amidation | 4-Bromobenzoyl chloride, Pyridine | >98% | 8 kg |

Toxicity and Stability

-

Photodegradation : Exposure to UV light leads to debromination and hydroxyl radical formation .

-

Hydrolysis : Stable in acidic conditions but hydrolyzes to salicylic acid derivatives in basic media (pH > 10) .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound | Oxidation Rate | Debromination Ease | Reference |

|---|---|---|---|

| 3,5-Dibromo-N-(4-chlorophenyl)-4-hydroxybenzamide | Slower | Moderate | |

| 3,5-Dibromo-N-(4-methylphenyl)-4-hydroxybenzamide | Faster | Difficult |

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form ketone or carboxylic acid derivatives.

- Reduction : Bromine atoms can be reduced to corresponding hydrogenated compounds.

- Substitution : Functional groups can replace bromine atoms through nucleophilic substitution reactions.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. It shows promise as a candidate for developing new antibiotics and antifungal agents.

- Mechanism of Action : The compound interacts with specific molecular targets, inhibiting enzymes and disrupting cellular processes, which contribute to its antimicrobial effects.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects in treating infections and inflammatory conditions. Studies suggest that it may inhibit pro-inflammatory mediators in activated microglial cells, indicating possible applications in neuroinflammatory diseases .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Biology | Antimicrobial Activity | Effective against bacterial strains |

| Medicine | Anti-inflammatory | Inhibits pro-inflammatory mediators |

Case Studies

- Antimicrobial Activity Study : A study focused on the antimicrobial effects of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide demonstrated significant inhibition against Candida albicans strains, suggesting potential in developing antifungal therapies .

- Anti-inflammatory Mechanism Investigation : Research exploring the anti-inflammatory properties revealed that the compound effectively reduced nitric oxide and prostaglandin E2 levels in lipopolysaccharide-activated microglial cells, highlighting its therapeutic potential in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₃H₈Br₃NO₂

- Molecular weight : 449.92 g/mol

- Melting point : 223–228°C (varies slightly by source)

- Solubility: Highly soluble in dimethylformamide (DMF) and hot acetone, sparingly soluble in ethanol, and insoluble in water .

- Bioavailability : Oral absorption in rats is approximately 65%, significantly higher than dibromsalan (11%) .

Its primary applications include use in topical antiseptics and preservatives, leveraging its ability to disrupt microbial cell membranes .

Comparison with Structurally Similar Compounds

Bromsalans: Dibromsalan vs. Tribromsalan

Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, CAS 2577-72-2) and tribromsalan differ in bromination patterns. Dibromsalan has two bromine atoms (positions 5 on the benzamide ring and 4 on the phenyl group), while tribromsalan adds a third bromine at position 3 (Figure 1).

Table 1: Comparative Antifungal Activity

| Organism | Dibromsalan (MIC, µM) | Tribromsalan (MIC, µM) |

|---|---|---|

| Candida albicans | 20 | 20 |

| Pityrosporum ovale | 10 | >20 |

| Aspergillus niger | 15 | >20 |

Key Differences :

- Activity Spectrum : Dibromsalan exhibits superior activity against P. ovale and A. niger, while both compounds are equally effective against C. albicans .

- Pharmacokinetics : Tribromsalan shows higher oral bioavailability (65%) in rats compared to dibromsalan (11%), likely due to enhanced lipid solubility from the additional bromine .

- Formulation Synergy: Both compounds show enhanced antifungal activity when combined with cationic vehicles like Miranol CS, suggesting shared mechanisms of action .

Halogenated Benzamide Derivatives

Several synthetic analogs share structural motifs with tribromsalan but differ in substituents:

A. 4-Bromo-N-(3,5-dimethoxyphenyl) Benzamide Derivatives

Examples include C8 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide) and C10 (4-bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide) .

Key Structural Variations :

- Replacement of hydroxyl (-OH) with methoxy (-OCH₃) groups.

- Addition of sulfonamido (-SO₂NH-) moieties.

Impact on Properties :

- Solubility : Methoxy groups increase hydrophilicity compared to tribromsalan.

- Biological Activity : Sulfonamido groups may enhance binding to microbial enzymes (e.g., dihydropteroate synthase), broadening antimicrobial targets .

B. 4-Amino-N-cyclopropyl-3,5-dibromobenzamide This derivative introduces an amino (-NH₂) group and a cyclopropyl amide, altering electronic properties and steric bulk .

Key Differences :

- Polarity: The amino group increases water solubility.

- Target Specificity: Potential for interaction with bacterial DNA gyrase due to the cyclopropyl group .

Non-Halogenated Analogs: 4-Hydroxybenzamide

4-Hydroxybenzamide lacks bromine atoms and serves as a simpler scaffold.

Key Differences :

- Activity : Minimal antimicrobial efficacy compared to halogenated analogs.

- Applications : Used in plant biochemistry studies, where its concentration correlates with harvest date trends .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physical Properties of Selected Benzamides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMF) | LogP (Predicted) |

|---|---|---|---|---|

| Tribromsalan | 449.92 | 223–228 | High | 4.50 |

| Dibromsalan | 370.02 | 210–212 | Moderate | 3.80 |

| 4-Hydroxybenzamide | 137.14 | 160–162 | Low | 1.20 |

| C8 (Methoxy/Sulfonamido Derivative) | 543.35 | Not reported | High | 2.90 |

Pharmacokinetic Notes:

Biological Activity

3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a brominated aromatic structure, which is known to enhance biological activity through various mechanisms. The presence of hydroxyl and amide functional groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness is particularly noted against various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | |

| Escherichia coli | 7.81 µg/mL | |

| Candida albicans | 5 µg/mL | |

| Aspergillus niger | 2.5 µg/mL |

The compound demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), where it exhibited an MIC of 3.91 µg/mL . Additionally, it showed effectiveness against Candida albicans , inhibiting biofilm formation at concentrations as low as 5 µg/mL .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 15.0 | |

| MDA-MB-231 (breast carcinoma) | 10.5 | |

| A549 (lung carcinoma) | 12.0 |

The compound exhibited an IC50 value of 10.5 µM against the MDA-MB-231 breast cancer cell line, demonstrating significant cytotoxicity compared to normal cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death.

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) production and disrupting mitochondrial function.

Case Studies

- Antifungal Study : A study evaluated the efficacy of the compound against clinical isolates of Candida auris , a multidrug-resistant pathogen. The results indicated that the compound effectively inhibited growth and biofilm formation at sub-micromolar concentrations, showcasing its potential in treating resistant fungal infections.

- Cancer Cell Line Evaluation : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than conventional chemotherapeutics in inducing apoptosis in lung adenocarcinoma cells.

Q & A

Q. What are the recommended synthetic routes for 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3,5-dibromo-4-hydroxybenzoic acid with 4-bromoaniline. A standard approach includes:

- Step 1 : Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., DCC, EDC) to form an acyl chloride intermediate.

- Step 2 : Amidation by reacting the acyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., DMF, THF) under inert atmosphere.

- Optimization : Reflux temperature (60–80°C) and reaction time (12–24 hrs) should be adjusted based on TLC or HPLC monitoring. Catalytic DMAP may enhance reaction efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product .

Q. How can researchers validate the structural integrity of this compound?

Comprehensive characterization requires:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., deshielded hydroxy protons at δ 10–12 ppm) and bromine-induced splitting patterns.

- IR : Detect O–H (3200–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and C–Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 485.76 (C₁₃H₈Br₃NO₂).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens should focus on:

- Enzyme Inhibition : Dose-dependent assays (e.g., fluorometric or colorimetric) against target enzymes (e.g., kinases, hydrolases).

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values.

Use positive controls (e.g., ampicillin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Contradictory results may arise from:

- Purity Variations : Impurities (e.g., unreacted starting materials) can skew bioassays. Validate purity via HPLC (>95%) and elemental analysis.

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers), pH, or incubation time may alter compound stability. Standardize protocols using guidelines like OECD 423.

- Target Selectivity : Perform competitive binding assays or proteomic profiling to identify off-target interactions .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., kinases, GPCRs). Validate with MD simulations (NAMD, GROMACS) to assess binding stability.

- QSAR Modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using multivariate regression .

Q. How can environmental stability and degradation pathways be studied for this compound?

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; monitor degradation via LC-MS.

- Hydrolysis : Test stability at varying pH (1–13) and temperatures (25–60°C). Identify hydrolytic products (e.g., benzoic acid derivatives).

- Microbial Degradation : Incubate with soil or wastewater microbiota; analyze metabolites using GC-MS or ¹H NMR .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify differentially expressed genes/proteins post-treatment.

- Metabolomics : LC-HRMS to track metabolic pathway disruptions (e.g., TCA cycle, lipid metabolism).

- CRISPR Screening : Genome-wide knockout libraries to pinpoint essential genes mediating compound sensitivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.